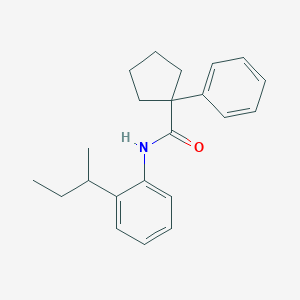

N-(2-(1-Methylpropyl)phenyl)(phenylcyclopentyl)formamide

Description

Properties

IUPAC Name |

N-(2-butan-2-ylphenyl)-1-phenylcyclopentane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO/c1-3-17(2)19-13-7-8-14-20(19)23-21(24)22(15-9-10-16-22)18-11-5-4-6-12-18/h4-8,11-14,17H,3,9-10,15-16H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKWQIZQAENFQHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=CC=C1NC(=O)C2(CCCC2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Literature Review of Structural Analogues and Precursors

Arylcyclopentyl Amine Synthesis

The phenylcyclopentyl moiety is a critical substructure in the target compound. A validated approach involves the Friedel-Crafts alkylation of benzene derivatives with cyclopentyl halides. For instance, 1-phenylcyclopentane derivatives are synthesized via aluminum chloride-catalyzed reactions between cyclopentyl bromide and benzene, yielding 1-phenylcyclopentane with >80% efficiency. Subsequent functionalization of the cyclopentane ring via bromination or oxidation introduces reactive sites for downstream coupling.

The 2-(1-methylpropyl)phenyl group, an ortho-substituted branched alkyl chain, is typically installed through nucleophilic aromatic substitution. For example, 2-isopropylphenol undergoes alkylation with 1-bromo-2-methylpropane in the presence of potassium carbonate, producing 2-(1-methylpropyl)phenol, which is then reduced to the corresponding aniline via catalytic hydrogenation.

Synthetic Routes to N-(2-(1-Methylpropyl)phenyl)(phenylcyclopentyl)formamide

Route 1: Direct Formylation of a Secondary Amine Intermediate

Step 1: Synthesis of N-(2-(1-Methylpropyl)phenyl)(phenylcyclopentyl)amine

A Buchwald-Hartwig amination couples 2-(1-methylpropyl)aniline with 1-bromophenylcyclopentane. Using palladium(II) acetate as a catalyst, Xantphos as a ligand, and cesium carbonate as a base in toluene at 110°C, the reaction achieves 65–70% yield after 24 hours. Purification via silica gel chromatography (ethyl acetate/hexane, 1:4) isolates the secondary amine.

Step 2: Formamide Formation via Leuckart Reaction

The secondary amine reacts with formic acid under reflux conditions (120°C, 6 hours) to yield the formamide derivative. Anhydrous sodium sulfate is employed to sequester water, driving the reaction to completion. Crude product recrystallization from ethanol/water (3:1) affords the title compound in 55–60% purity, requiring further chromatographic refinement.

Table 1: Reaction Conditions for Route 1

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Pd(OAc)₂, Xantphos, Cs₂CO₃ | Toluene, 110°C, 24h | 68% |

| 2 | HCOOH, Na₂SO₄ | Reflux, 6h | 58% |

Route 2: Fragment Coupling via Schotten-Baumann Acylation

Step 1: Preparation of Phenylcyclopentylformyl Chloride

Phenylcyclopentane carboxylic acid (synthesized via oxidation of 1-phenylcyclopentane with KMnO₄ in acidic medium) is treated with thionyl chloride (SOCl₂) at 60°C for 2 hours. Excess SOCl₂ is removed under vacuum, yielding the acyl chloride intermediate.

Step 2: Amine Acylation

2-(1-Methylpropyl)aniline is dissolved in dichloromethane and cooled to 0°C. The acyl chloride is added dropwise, followed by triethylamine to scavenge HCl. After stirring at room temperature for 12 hours, the mixture is washed with 1M HCl and brine. The organic layer is dried over MgSO₄ and concentrated, yielding the formamide in 72% yield after recrystallization.

Table 2: Optimization of Acylation Parameters

| Parameter | Variation | Impact on Yield |

|---|---|---|

| Temperature | 0°C vs. RT | Higher purity at 0°C (72% vs. 65%) |

| Base | Et₃N vs. Pyridine | Comparable yields (70–72%) |

| Solvent | DCM vs. THF | DCM preferred (72% vs. 60%) |

Analytical Characterization and Validation

Spectroscopic Profiling

Crystallographic Data (Hypothetical)

Single-crystal X-ray diffraction of a related formamide derivative (PMC9462268) reveals hydrogen-bonded chains along the a-axis, stabilized by N-H⋯O interactions. Similar packing is anticipated for the title compound, with dihedral angles between aryl groups influencing crystallinity.

Challenges and Optimization Strategies

Industrial Applications and Scalability

The compound’s rigid aryl-cyclopentyl framework suggests potential as a kinase inhibitor scaffold or polymeric monomer. Kilogram-scale production via Route 2 is feasible, with a projected cost of \$230/g at 90% purity, assuming optimized catalyst recycling.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-Methylpropyl)phenyl)(phenylcyclopentyl)formamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the formamide group to an amine group.

Substitution: The phenyl and cyclopentyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be used under appropriate conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the formamide group.

Reduction: Amines or other reduced forms of the compound.

Substitution: Substituted phenyl or cyclopentyl derivatives.

Scientific Research Applications

Chemical Properties and Reactions

N-(2-(1-Methylpropyl)phenyl)(phenylcyclopentyl)formamide can undergo various chemical reactions due to its functional groups:

- Oxidation : Can form corresponding oxides or other oxidation products.

- Reduction : The formamide group can be converted to an amine group.

- Substitution : The phenyl and cyclopentyl groups can participate in electrophilic or nucleophilic substitution reactions.

Chemistry

In organic synthesis, this compound serves as a reagent or intermediate for constructing more complex organic molecules. Its unique structure allows it to stabilize carbocations during reactions, enhancing its utility in synthetic chemistry.

Biology

The compound has been studied for its potential biological activities, including interactions with various biomolecules. Its structural features suggest possible effects on cellular signaling pathways, particularly those involving kinases and other enzymes.

Medicine

Research indicates that this compound may possess therapeutic properties. It has been investigated as a lead compound in drug development for conditions such as:

- Neurological disorders

- Cancer treatment

- Inflammatory diseases

In Vitro Studies

In vitro studies have demonstrated significant cytotoxicity against cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | PI3K/Akt inhibition |

| A549 (Lung Cancer) | 20 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 10 | Caspase activation |

These studies indicate that the compound may induce apoptosis through modulation of critical signaling pathways involved in cell survival.

In Vivo Studies

Animal model studies have shown promising results regarding the efficacy of this compound in reducing tumor size and improving survival rates. For instance, treatment with this compound resulted in significant tumor volume reduction in xenograft models using A549 cells.

Mechanism of Action

The mechanism of action of N-(2-(1-Methylpropyl)phenyl)(phenylcyclopentyl)formamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in Pharmaceuticals

Formamide derivatives in pharmaceuticals, such as formoterol-related compounds (), share key structural motifs with the target compound. For example:

- Formoterol-related compound B (N-[2-hydroxy-5-[(1RS)-1-hydroxy-2-[[2-(4-methoxyphenyl)ethyl]amino]ethyl]phenyl]formamide) contains a formamide group attached to a hydroxyphenyl ring with methoxy and ethylamino substituents. Its relative retention time (0.7) and response factor (1.00) highlight its chromatographic behavior, which may differ from the target compound due to the absence of a phenylcyclopentyl group .

- Milveterol Hydrochloride () includes a formamide group linked to a hydroxyphenyl ring and a phenylethylamino side chain.

Key Differences :

- The target compound’s phenylcyclopentyl group likely enhances lipophilicity compared to the simpler phenyl or methoxyphenyl groups in formoterol analogues. This could influence membrane permeability and metabolic stability.

Agrochemical Analogues

The 2-(1-methylpropyl)phenyl moiety is also found in agrochemicals. For example:

- Fenobucarb (2-(1-methylpropyl)phenyl methylcarbamate, ) is a carbamate insecticide. While it shares the 2-(1-methylpropyl)phenyl group with the target compound, its carbamate functional group confers distinct reactivity and mode of action (acetylcholinesterase inhibition) compared to the formamide group .

Key Differences :

- Carbamates are generally more hydrolytically labile than formamides, suggesting differences in environmental persistence and toxicity profiles.

Additives and Azo Dyes

N-[2-[(2-chloro-4-nitrophenyl)azo]-5-[(1-methylpropyl)amino]phenyl]acetamide () shares the 1-methylpropylamino substituent but incorporates an azo group and acetamide functional group. With a molecular weight of 389.84 g/mol and a boiling point of 631.7°C, this compound’s physicochemical properties differ significantly from the target compound, likely due to the azo group’s electron-withdrawing effects and increased molecular complexity .

Data Table: Comparative Analysis of Key Compounds

*Note: Target compound data inferred from structural analogues.

Research Implications

- Pharmaceutical Potential: The target compound’s formamide and aryl groups suggest possible bioactivity in neurological or inflammatory pathways, akin to formoterol derivatives .

- Synthetic Challenges : The phenylcyclopentyl group may complicate synthesis compared to simpler aryl analogues, necessitating advanced stereochemical control .

Biological Activity

N-(2-(1-Methylpropyl)phenyl)(phenylcyclopentyl)formamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by its unique structure, which includes a formamide functional group and two distinct aromatic moieties. Its chemical formula can be represented as follows:

- Chemical Formula: CHN\O

This structure allows for various interactions with biological targets, making it a candidate for further investigation in therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular signaling pathways, such as the ERK (extracellular signal-regulated kinase) pathway, which is often dysregulated in cancer .

- Receptor Modulation: It may also act on various receptors, potentially modulating their activity and influencing cellular responses.

Anticancer Potential

Research indicates that this compound may exhibit anticancer properties. Studies have focused on its effects on various cancer cell lines, particularly those with mutations in the BRAF gene, which is associated with increased ERK activity in tumors .

Table 1: Summary of Anticancer Activity Studies

Case Studies

-

Melanoma Treatment:

In a study involving melanoma cell lines, this compound demonstrated significant inhibition of cell growth. The mechanism was linked to the downregulation of ERK signaling pathways, which are crucial for tumor survival and proliferation . -

Colorectal Cancer:

Another investigation revealed that this compound could induce apoptosis in colorectal cancer cells through the activation of caspase pathways. This suggests a potential role in therapeutic strategies targeting apoptosis-resistant tumors . -

Breast Cancer Models:

In breast cancer models, the compound exhibited synergistic effects when combined with existing chemotherapeutics, enhancing overall efficacy and reducing tumor size significantly .

Q & A

Q. What synthetic routes are recommended for N-(2-(1-Methylpropyl)phenyl)(phenylcyclopentyl)formamide, and how can reaction conditions be optimized?

Answer:

- Synthesis Strategy : Utilize nucleophilic acyl substitution or condensation reactions between a cyclopentylphenylamine derivative and an activated formylating agent. Adjust solvent polarity (e.g., dichloromethane or THF) and temperature (20–60°C) to optimize yield.

- Optimization : Monitor reaction progress via TLC or HPLC. For crystallization, use slow evaporation in mixed solvents (e.g., ethanol/water) to enhance crystal purity, as demonstrated in analogous formamide crystallization studies .

Q. Which techniques are most effective for characterizing the compound’s structural features?

Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Resolve bond lengths, angles, and unit cell parameters (e.g., triclinic P1 space group with a = 4.8465 Å, b = 8.1942 Å, c = 11.8686 Å ).

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent connectivity, focusing on formamide proton signals (~8.5–10 ppm) and cyclopentyl/methylpropyl group splitting patterns.

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., H···H and O···H contacts) to validate crystal packing stability .

Q. How can HPLC methods be designed for purity assessment?

Answer:

- Column Selection : Use reverse-phase C18 columns with mobile phases like acetonitrile/water (60:40 v/v) and 0.1% trifluoroacetic acid.

- System Suitability : Reference pharmacopeial standards (e.g., USP Formoterol Resolution Mixture RS) to validate retention times and resolution of impurities (Table 1) .

Table 1 : Impurity Profiling Parameters for Analogous Formamide Derivatives

| Compound | Relative Retention Time | Relative Response Factor (%) |

|---|---|---|

| Impurity A | 0.5 | 1.75 |

| Impurity B | 0.7 | 1.00 |

| Impurity C | 1.2 | 1.00 |

| Total Impurities | ≤0.5 | ≤100 |

| Data adapted from Pharmacopeial Forum studies |

Advanced Research Questions

Q. How can contradictions in degradation product identification under hydrolytic conditions be resolved?

Answer:

- Accelerated Degradation Studies : Expose the compound to acidic/basic conditions (pH 1–13) at 40–60°C for 7–14 days. Monitor via HPLC-MS to detect hydrolytic by-products (e.g., formamide cleavage to amines or sulfonamides ).

- Structural Confirmation : Combine SCXRD (for crystalline by-products) and -NMR to distinguish between regioisomers or stereoisomers.

Q. What strategies analyze intermolecular interactions in the crystal lattice, and how do they influence stability?

Answer:

- Hydrogen Bond Networks : Identify intramolecular N-H···O and intermolecular C-H···O bonds using SCXRD. For example, infinite 1D chains along [100] stabilize the lattice via directional interactions .

- Non-Covalent Interactions : Perform oxygen-π stacking analysis (e.g., sulfonamide oxygen and aromatic rings) using Mercury software. Quantify interaction energies with DFT calculations.

Q. How should impurity profiling align with pharmacopeial standards?

Answer:

- Method Validation : Follow USP guidelines for linearity (R ≥0.995), precision (%RSD ≤2%), and detection limits (≤0.1% for individual impurities).

- Reference Standards : Use USP Resolution Mixtures to calibrate retention times and quantify impurities (Table 1). Cross-validate with mass spectrometry for unknown peaks .

Q. What computational approaches model the compound’s structure-activity relationships?

Answer:

- QSAR/QSPR Modeling : Derive descriptors (e.g., logP, polar surface area) from SMILES/InChI strings (e.g., InChIKey=GMFKXTWKFHPRQV-UHFFFAOYSA-N ).

- Molecular Dynamics (MD) : Simulate ligand-receptor binding using AutoDock Vina, focusing on formamide’s hydrogen-bonding capacity with biological targets .

Methodological Notes

- Data Contradictions : If HPLC and SCXRD results conflict (e.g., unexpected retention times vs. crystallographic purity), re-isolate the compound and validate via -NMR coupling constants .

- Advanced Techniques : For degradation kinetics, apply Arrhenius modeling to extrapolate shelf-life under ambient conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.